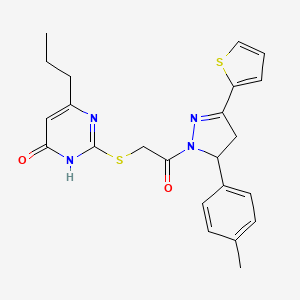

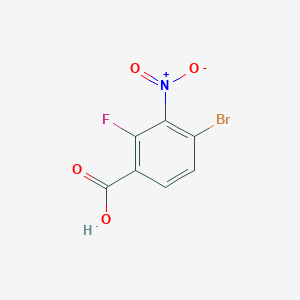

![molecular formula C10H9NO2 B2414053 2-[2-(Cyanomethyl)phenyl]acetic acid CAS No. 56066-94-5](/img/structure/B2414053.png)

2-[2-(Cyanomethyl)phenyl]acetic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

2-[2-(Cyanomethyl)phenyl]acetic acid is a chemical compound with the molecular formula C10H9NO2 and a molecular weight of 175.19 . It is a powder at room temperature .

Molecular Structure Analysis

The IUPAC name for this compound is [2-(cyanomethyl)phenyl]acetic acid . The InChI code for this compound is 1S/C10H9NO2/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4H,5,7H2,(H,12,13) . This indicates the specific arrangement of atoms in the molecule.Physical And Chemical Properties Analysis

2-[2-(Cyanomethyl)phenyl]acetic acid has a melting point of 100-104°C .Scientific Research Applications

Neuromodulatory Role : Phenylacetic acid, a metabolite of 2-phenylethylamine, acts as a neuromodulator in the nigrostriatal dopaminergic pathway and is involved in the stimulation of dopamine release. Its levels in biological fluids reflect phenyl ethylamine levels and can be indicative of certain affective disorders like depression and schizophrenia. This makes it a potential tool for monitoring these conditions (Mangani et al., 2004).

Forensic Analysis : Phenylacetic acid is a precursor in the illicit synthesis of phenyl-2-propanone, used in clandestine drug laboratories. Differentiating the synthesis routes of phenyl-2-propanone from phenylacetic acid is critical in forensic science (Allen et al., 1992).

Anti-Inflammatory and Analgesic Activities : Derivatives of [(cycloalkylmethyl)phenyl]acetic acid, which includes the structure of 2-[2-(Cyanomethyl)phenyl]acetic acid, have shown potent analgesic, antiinflammatory, and antipyretic properties, making them candidates for developing new anti-inflammatory drugs (Terada et al., 1984).

Synthesis of Chiral Agents : The synthesis of chiral agents like 2-Fluoro-2-phenyl acetic acid from phenylglycine has been studied for its potential applications in creating chiral derivatizing agents. This is significant in the field of stereochemistry (Hamman et al., 1987).

Synthesis of Medicinal Compounds : The compound has been used in the synthesis of medicinal compounds like 4-phenyl-2-butanone, an intermediate in the production of anti-inflammatory drugs and codeine (Zhang, 2005).

Antibacterial Activity : Derivatives like 2-(2-hydroxy phenylimino) acetic acid have been investigated for their ability to inhibit the growth of pathogenic bacteria, suggesting their potential as antibacterial agents (Ewadh et al., 2013).

Electrochemical Applications : In the field of electrochemistry, derivatives of phenylglycine, including 2-[(4-methylbenzoyl) amino] phenyl acetic acid, have been synthesized and used to enhance the pseudocapacitance performance of certain films, indicating potential applications in supercapacitors (Kowsari et al., 2019).

Safety and Hazards

properties

IUPAC Name |

2-[2-(cyanomethyl)phenyl]acetic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9NO2/c11-6-5-8-3-1-2-4-9(8)7-10(12)13/h1-4H,5,7H2,(H,12,13) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UKCCBEOBXVCQOH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC#N)CC(=O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

175.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-[2-(Cyanomethyl)phenyl]acetic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

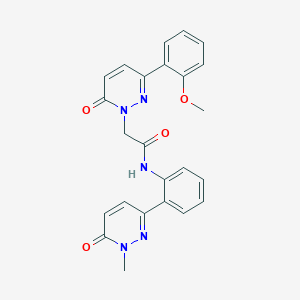

![3-(Benzenesulfonyl)-4-[4-(4-methoxyphenyl)piperazin-1-yl]quinoline](/img/structure/B2413972.png)

![N-(5-chloro-2-methoxyphenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide](/img/structure/B2413975.png)

![3-((5-((2,5-dimethylbenzyl)thio)-4-phenyl-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2413979.png)

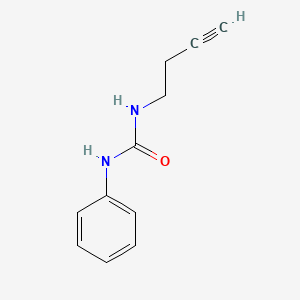

![N-(3-methoxyphenyl)-2-[(6-oxo-4-phenyl-1,6-dihydropyrimidin-2-yl)sulfanyl]acetamide](/img/structure/B2413981.png)

![N-[2-(2,5-dimethyl-1H-indol-3-yl)ethyl]-4-fluorobenzenesulfonamide](/img/structure/B2413983.png)

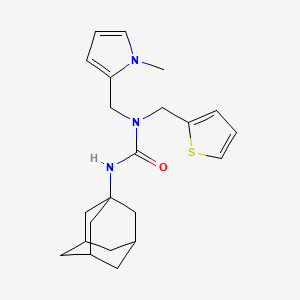

![N-(1,3-benzodioxol-5-ylmethyl)-2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]acetamide](/img/structure/B2413986.png)

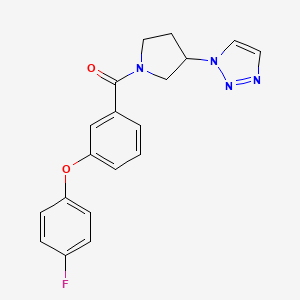

![5-(2-(3,4-dihydroquinolin-1(2H)-yl)-2-oxoethyl)-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B2413988.png)

![1-{1-[3-(2-Chlorophenyl)-5-methyl-1,2-oxazole-4-carbonyl]piperidin-4-yl}-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2413990.png)